

# Inavolisib dose reduction for stomatitis

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

Get Quote

## Incidence and Severity of Stomatitis

The following table summarizes the frequency and severity of stomatitis observed in clinical trials of **inavolisib** in combination with palbociclib and fulvestrant [1] [2]:

| Adverse Reaction | All Grades (Frequency) | Grade 3 (Frequency) | Grade 4 (Frequency)                        |
|------------------|------------------------|---------------------|--------------------------------------------|
| Stomatitis       | 51%                    | 6%                  | Not reported (per prescribing information) |

- **Time to Onset:** The median time to the first onset of stomatitis was **13 days**, with a wide range observed from 1 to 610 days [1] [2].
- **Impact on Treatment:** In clinical trials, stomatitis led to dose interruption in 10% of patients, dose reduction in 3.7%, and discontinuation of **inavolisib** in 0.6% of patients [1].

## Recommended Dose Modifications for Stomatitis

The dose of **inavolisib** should be modified based on the severity of stomatitis according to the criteria in the table below [3] [4] [2]. It is crucial to also initiate or intensify appropriate medical therapy, such as a corticosteroid-containing mouthwash [3] [1].

| Severity Grade | Recommended Dosage Modification                                                                                                                                                                                 |
|----------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Grade 1        | No dosage adjustment required. Initiate or intensify appropriate medical therapy.                                                                                                                               |
| Grade 2        | <b>Withhold</b> inavolisib until recovery to Grade $\leq 1$ . <b>Resume</b> at the <b>same dose level</b> . For <b>recurrent</b> Grade 2, withhold until recovery, then resume at <b>one lower dose level</b> . |
| Grade 3        | <b>Withhold</b> inavolisib until recovery to Grade $\leq 1$ . <b>Resume</b> at <b>one lower dose level</b> .                                                                                                    |
| Grade 4        | <b>Permanently discontinue</b> inavolisib.                                                                                                                                                                      |

The available dose levels for **inavolisib** are the **starting dose of 9 mg daily**, a **first reduction to 6 mg daily**, and a **second reduction to 3 mg daily**. It should be permanently discontinued if a patient cannot tolerate the second dose reduction [3] [2].

## Supportive Management and Prophylaxis

Beyond dose modification, proactive management is key to controlling stomatitis [5] [1]:

- **Medical Therapy:** A corticosteroid-containing mouthwash (e.g., dexamethasone mouthwash) is recommended for management or prophylaxis. In clinical practice, 38% of patients used such a mouthwash [1].
- **Oral Care Protocol:** Patients should be advised on rigorous oral hygiene, which can help prevent and manage mouth sores. Recommendations include:
  - Brushing with a **soft-bristle toothbrush**.
  - Using a **baking soda and/or salt water mouth rinse** (2 tsp baking soda or 1 tsp salt in 8 ounces of warm water) 4 times daily.
  - Avoiding mouthwashes that contain **alcohol** [5].

## Workflow for Stomatitis Management

The diagram below summarizes the decision-making pathway for managing and modifying treatment in response to **inavolisib**-associated stomatitis.



[Click to download full resolution via product page](#)

## Key Considerations for Research and Development

- **Tolerability Profile:** Clinical data indicates that **inavolisib** has a manageable safety profile. Stomatitis, while frequent, resulted in a **low discontinuation rate (0.6%)**, supporting its tolerability in long-term treatment regimens [1] [6].
- **Differentiation from Other Agents:** Stomatitis is a known class effect of PI3K inhibitors. **Inavolisib** is designed to be more specific for the PI3K $\alpha$  isoform, which may contribute to its manageable toxicity profile compared to earlier, less selective inhibitors [7].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Genentech: Itovebi™ ( inavolisib ) - Information for Healthcare Providers [gene.com]
2. Itovebi ( inavolisib ) dosing , indications, interactions, adverse effects... [reference.medscape.com]
3. Itovebi Dosage Guide - Drugs.com [drugs.com]
4. DailyMed - ITOVEBI- inavolisib tablet, film coated [dailymed.nlm.nih.gov]
5. Inavolisib (Itovebi™) [oncolink.org]
6. Safety overview and management of inavolisib alone and in... [pubmed.ncbi.nlm.nih.gov]
7. New data show Roche's Itovebi significantly extended ... [roche.com]

To cite this document: Smolecule. [Inavolisib dose reduction for stomatitis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528759#inavolisib-dose-reduction-for-stomatitis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)